molecular formula C8H8N2S2 B1619507 2-Benzothiazolamine, 6-(methylthio)- CAS No. 50850-92-5

2-Benzothiazolamine, 6-(methylthio)-

Cat. No.: B1619507
CAS No.: 50850-92-5
M. Wt: 196.3 g/mol
InChI Key: GOZAEIXYKHDTMD-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 6-(methylthio)- is a chemical compound belonging to the class of benzothiazole derivatives. It is characterized by the presence of a benzothiazole ring with an amino group at the 2-position and a methylthio group at the 6-position. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolamine, 6-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 2-aminobenzothiazole with methylthiolating agents under controlled conditions. For instance, the reaction can be carried out using methyl iodide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the methylthiolation process .

Industrial Production Methods

Industrial production of 2-Benzothiazolamine, 6-(methylthio)- often involves batch processes that ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The scalability of the production process is crucial for meeting industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolamine, 6-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

2-Benzothiazolamine, 6-(methylthio)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 6-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for tumor growth. The compound may also interact with DNA and proteins, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzothiazolamine, 6-(methylthio)- is unique due to the presence of both an amino group at the 2-position and a methylthio group at the 6-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methylsulfanyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZAEIXYKHDTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068592
Record name 2-Benzothiazolamine, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50850-92-5
Record name 6-(Methylthio)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50850-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, 6-(methylthio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzothiazolamine, 6-(methylthio)-
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Record name 2-Benzothiazolamine, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylthio)benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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